

# influence of pH on the efficiency of nickel removal by precipitation

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Compound of Interest		
Compound Name:	Nickel carbonate	
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# Technical Support Center: Nickel Removal by Precipitation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the removal of nickel from aqueous solutions by precipitation.

## Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing nickel from a solution by precipitation?

A1: The most common method is chemical precipitation, where a chemical reagent is added to the solution to convert soluble nickel ions (Ni<sup>2+</sup>) into insoluble nickel compounds. The most frequently used techniques are hydroxide precipitation and sulfide precipitation.[1][2]

Q2: Why is pH control critical for efficient nickel precipitation?

A2: The pH of the solution is a crucial factor that directly influences the efficiency and purity of the nickel precipitate. Each precipitating agent has an optimal pH range for maximum nickel removal. Deviating from this range can lead to incomplete precipitation or the formation of undesirable byproducts. For instance, in hydroxide precipitation, if the pH is too low, the nickel hydroxide will not precipitate effectively. Conversely, if it's too high, other metal hydroxides may co-precipitate, reducing the purity of the nickel precipitate.[3][4]



Q3: What are the primary precipitating agents used for nickel removal?

A3: The primary precipitating agents are:

- Hydroxides: Such as sodium hydroxide (NaOH), magnesium oxide (MgO), or calcium hydroxide (Ca(OH)<sub>2</sub>), which precipitate nickel as nickel hydroxide (Ni(OH)<sub>2</sub>).[5][6][7]
- Sulfides: Such as sodium sulfide (Na<sub>2</sub>S) or hydrogen sulfide (H<sub>2</sub>S), which precipitate nickel as nickel sulfide (NiS).[8][9][10]
- Carbonates: Such as sodium carbonate (Na₂CO₃), which precipitate nickel as nickel carbonate (NiCO₃).
- Organic Precipitants: Dimethylglyoxime is a highly selective organic reagent used for the gravimetric determination of nickel.[11]

Q4: What is the optimal pH for nickel hydroxide precipitation?

A4: The optimal pH for precipitating nickel as nickel hydroxide (Ni(OH)<sub>2</sub>) is generally in the range of 9.0 to 11.0.[4][5] Precipitation typically begins at a pH of around 5.5 to 6.0 and becomes more significant at a pH of 9.0, with complete precipitation occurring at a pH of 11.0. [5][6]

Q5: What is the optimal pH for nickel sulfide precipitation?

A5: Nickel sulfide (NiS) can be precipitated over a wider pH range compared to nickel hydroxide. Efficient precipitation of nickel sulfide from acidic solutions can be achieved at a pH between 1.5 and 4.0.[8] In some processes, the pH is maintained in the range of 2.0 to 3.0.[12]

### **Troubleshooting Guide**

## Troubleshooting & Optimization

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Problem	Possible Cause(s)	Recommended Solution(s)
Low Nickel Removal Efficiency	Incorrect pH: The pH of the solution is outside the optimal range for the chosen precipitating agent.	Monitor and Adjust pH: Continuously monitor the pH of the solution and adjust it to the optimal range using a suitable acid or base. For nickel hydroxide, aim for a pH of 9.0- 11.0.[4][5] For nickel sulfide, a pH of 1.5-4.0 may be effective. [8]
Insufficient Precipitating Agent: The amount of precipitating agent added is not enough to react with all the nickel ions.	Calculate Stoichiometric Amount: Ensure the correct stoichiometric amount, or a slight excess, of the precipitating agent is added.	
Presence of Chelating Agents: Chelating or sequestering agents in the solution can form stable complexes with nickel ions, preventing their precipitation.[4]	Pre-treatment: Consider a pre- treatment step to break down the chelating agents, such as oxidation.	
High Temperature: For some nickel salts, solubility increases with temperature, leading to lower precipitation yield.[3]	Control Temperature: Conduct the precipitation at or slightly below room temperature, unless the specific protocol requires elevated temperatures.[3]	
Precipitate Fails to Form or is Very Fine	Low Supersaturation: The concentration of nickel and precipitating agent is too low to initiate nucleation and particle growth effectively.	Increase Reactant Concentration: If possible, increase the initial concentration of the nickel solution.
Rapid Addition of Reagent: Adding the precipitating agent	Slow Reagent Addition: Add the precipitating agent slowly	

### Troubleshooting & Optimization

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too quickly can lead to the formation of a large number of small particles that are difficult to filter.

and with constant, vigorous stirring to promote the growth of larger particles.[3]

"Age" the Precipitate: Allow the precipitate to remain in the mother liquor for a period (e.g., several hours or overnight) to encourage particle growth (Ostwald ripening).[3]

Precipitate Redissolves Over

Shift in pH: The pH of the solution may have shifted to a more acidic range, causing the precipitate to redissolve.[3]

Buffer the Solution: Use a suitable buffer system to maintain a stable pH throughout the experiment.[3]

Oxidation of Sulfide

Time

Precipitate: In an open reactor system, nickel sulfide can be oxidized by atmospheric oxygen, leading to its dissolution, particularly at a pH below 10.0.[10]

Use a Closed Reactor: For sulfide precipitation, conduct the experiment in a closed reactor system to minimize contact with oxygen.[10]

Precise pH Control: Carefully control the pH to selectively precipitate nickel. A multi-stage precipitation process at different pH values may be necessary for solutions with multiple metal ions.

Contaminated Precipitate (Incorrect Color)

Hydroxides: If the pH is too high, other metal ions present in the solution may precipitate as hydroxides. For example, the presence of green nickel hydroxide (Ni(OH)<sub>2</sub>) can contaminate a nickel chromate precipitate if the pH is above 9.

Co-precipitation of Other Metal

Formation of Nickel Hydroxide Instead of Sulfide: If there is insufficient sulfide available. Ensure Sufficient Sulfide: Maintain an adequate concentration of the sulfide precipitating agent.



hydroxide ions may act as the precipitating agent.[9][13]

### **Data Presentation**

Table 1: Influence of pH on Nickel Hydroxide Precipitation

Final pH	Nickel Removal Efficiency (%)	Observations	Reference
3.0	Precipitation starts	-	[5]
6.38	~40%	Step 1 of a multi-step process	[14]
6.48	~65%	Step 2 of a multi-step process	[14]
6.82	~92%	Step 3 of a multi-step process	[14]
7.0	-	Nickel hydroxide precipitation begins	[6]
7.07	~98%	Step 4 of a multi-step process	[14]
8.0	75%	Using alum as a coagulant	[15]
9.0	More evident precipitation	-	[5]
10.8	Optimum for precipitation	Point of minimum solubility	[4]
11.0	Complete precipitation	-	[5]
12.0	-	Studied for effect on product	[6]



Table 2: Influence of pH on Nickel Sulfide Precipitation

pH Range	Precipitating Agent	Observations	Reference
1.5 - 4.0	Not specified	Efficient precipitation from acidic sulfate solution	[8]
2.0 - 3.0	Hydrogen Sulfide (H <sub>2</sub> S)	Maintained for readily filterable precipitate	[12]
~3.5	Gaseous Hydrogen Sulfide (H <sub>2</sub> S) with NaOH	Controlled precipitation	[9][13]
< 10.0	Sodium Sulfide (Na₂S)	Dissolution of NiS observed in open reactor systems	[10]

## **Experimental Protocols**

# Protocol 1: Nickel Hydroxide Precipitation using Sodium Hydroxide

Objective: To precipitate nickel from an aqueous solution as nickel hydroxide.

#### Materials:

- Nickel-containing solution (e.g., Nickel Nitrate, Ni(NO<sub>3</sub>)<sub>2</sub>)
- Sodium Hydroxide (NaOH) solution (e.g., 2 M)
- Deionized water
- pH meter
- · Magnetic stirrer and stir bar
- Beakers



- Filtration apparatus (e.g., Buchner funnel, filter paper)
- Drying oven

#### Methodology:

- Solution Preparation: Prepare a nickel salt solution of known concentration (e.g., 1 M Nickel Nitrate) in a beaker.
- pH Adjustment: Place the beaker on a magnetic stirrer and begin stirring. Immerse a calibrated pH probe into the solution.
- Precipitation: Slowly add the NaOH solution dropwise to the nickel solution. A green precipitate of nickel hydroxide (Ni(OH)<sub>2</sub>) will begin to form.
- pH Monitoring and Control: Continuously monitor the pH. Continue adding NaOH until the pH reaches the target range of 9.0-11.0. Maintain the target pH for a set reaction time (e.g., 30-60 minutes) with constant stirring to ensure complete precipitation.
- Aging the Precipitate: Turn off the stirrer and allow the precipitate to settle and age for a recommended period (e.g., 1-2 hours or overnight) to improve filterability.
- Filtration: Separate the precipitate from the solution by filtration. Wash the precipitate with deionized water to remove any soluble impurities.
- Drying: Dry the collected precipitate in an oven at a suitable temperature (e.g., 100-110°C) until a constant weight is achieved.

# Protocol 2: Nickel Sulfide Precipitation using Gaseous Hydrogen Sulfide

Objective: To precipitate nickel from an acidic aqueous solution as nickel sulfide.

#### Materials:

- Acidic nickel-containing solution (e.g., Nickel Sulfate, NiSO<sub>4</sub>)
- Hydrogen Sulfide (H2S) gas



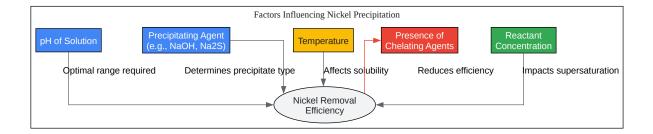
- Base solution for pH control (e.g., Sodium Hydroxide, NaOH)
- pH meter and controller
- Gas dispersion tube
- Reaction vessel (preferably a closed system)
- Stirrer
- Filtration apparatus
- Drying oven

#### Methodology:

- System Setup: Set up the reaction vessel with a stirrer, a gas dispersion tube for H<sub>2</sub>S introduction, an inlet for the base solution, and a pH probe connected to a controller.
- Initial pH Adjustment: Adjust the initial pH of the nickel sulfate solution to the desired starting point within the 1.5-4.0 range.
- Precipitation: Begin stirring the solution and introduce H2S gas through the dispersion tube.
- pH Control: Simultaneously, add the base solution at a controlled rate to neutralize the acid generated during the precipitation reaction and maintain the pH within the target range (e.g., 2.0-3.0).[12]
- Reaction Completion: Continue the process until the desired level of nickel removal is achieved. This can be monitored by taking periodic samples of the supernatant and analyzing for nickel concentration.
- Filtration and Drying: Once the reaction is complete, stop the gas and base flow. Filter the precipitate, wash it with deionized water, and dry it in an oven.

### **Mandatory Visualizations**

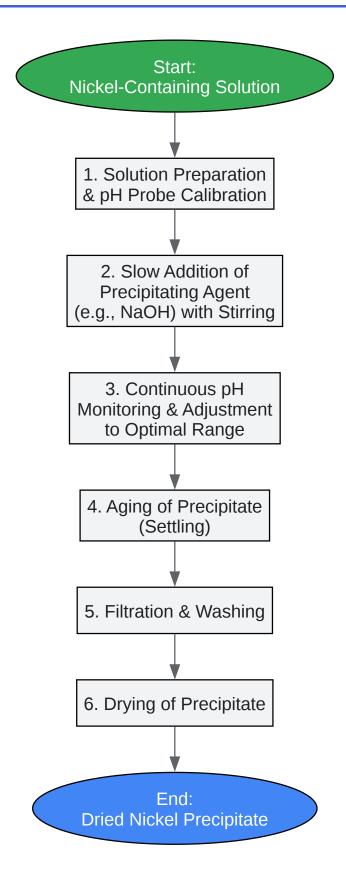




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Caption: Key factors influencing the efficiency of nickel precipitation.





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Caption: Experimental workflow for nickel hydroxide precipitation.



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